molecular formula C9H6ClNO2 B3051165 4-Chloro-5-phenylisoxazol-3-ol CAS No. 31561-97-4

4-Chloro-5-phenylisoxazol-3-ol

Cat. No.: B3051165
CAS No.: 31561-97-4
M. Wt: 195.6 g/mol
InChI Key: OPIPZCZPEIQXSO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds are a diverse and essential class of organic molecules that feature a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. wisdomlib.orgopenaccessjournals.com These compounds are fundamental building blocks in the realm of organic chemistry and play a pivotal role in chemistry, biology, and materials science. openaccessjournals.com Their importance is underscored by their prevalence in nature, forming the core structure of numerous biomolecules like nucleic acids, vitamins, and hormones. nveo.org

In modern chemical research, particularly in medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance. wisdomlib.orgijraset.com Over 90% of new drugs incorporate heterocyclic motifs, highlighting their significance. nveo.orgijraset.com The presence of heteroatoms imparts unique physicochemical properties, such as enhanced metabolic stability, solubility, and bioavailability, which are crucial for developing effective therapeutic agents. nih.gov These structural features allow them to interact with a wide range of biological targets, including enzymes and receptors, leading to diverse therapeutic effects. ijraset.commdpi.com Consequently, they are investigated for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nveo.orgsciensage.info Beyond medicine, heterocyclic compounds are utilized in the development of advanced materials like conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com

Overview of Isoxazole (B147169) Core as a Versatile Synthon in Organic Synthesis

The isoxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom adjacent to each other. chemicalbook.comchemicalbook.com This structure is found in some natural products, such as ibotenic acid, and serves as a foundational component for numerous synthetic compounds. chemicalbook.comwikipedia.org Isoxazoles are considered versatile synthons—building blocks used in organic synthesis—due to their inherent reactivity and the ability to be functionalized to create more complex molecules. sciensage.infomdpi.com

The chemical reactivity of the isoxazole ring is influenced by the electron-attracting nature of the nitrogen atom and the electron-donating character of the oxygen atom. chemicalbook.com This π-excessive heterocycle can undergo various transformations, making it a valuable intermediate. chemicalbook.com Key synthetic strategies to access functionalized isoxazoles include 1,3-dipolar cycloadditions of nitrile oxides with alkynes, condensation reactions of β-dicarbonyl compounds with hydroxylamine (B1172632), and transition metal-catalyzed cycloisomerization. mdpi.comresearchgate.net The isoxazole ring's weak N-O bond allows it to undergo photochemical rearrangement, collapsing under UV irradiation to form an oxazole (B20620) via an azirine intermediate, a property exploited in photochemistry studies. wikipedia.orgsci-hub.se

Table 1: Physicochemical Properties of Isoxazole

Property Value
Chemical Formula C₃H₃NO
Molar Mass 69.062 g/mol
Appearance Colorless liquid
Boiling Point 95 °C
Density 1.078 g/mL at 25 °C
Acidity (pKa) -3.0 (of conjugate acid)

Data sourced from multiple references. chemicalbook.comwikipedia.org

Academic Research Trajectories for 4-Chloro-5-phenylisoxazol-3-ol Derivatives

Academic research into derivatives of this compound explores their synthesis, structure, and potential applications, primarily driven by the broader interest in the biological and chemical properties of substituted isoxazoles. Research on closely related analogues provides insight into the likely scientific investigations for derivatives of the title compound.

A significant area of research is the synthesis of novel isoxazole derivatives and the study of their chemical properties. For instance, studies on (5-Arylisoxazol-3-yl)chloromethanes have demonstrated how the chlorine atom can be replaced by various functional groups, such as methoxy, phenylsulfanyl, and morpholine (B109124) residues, to create a library of new compounds. researchgate.net Another trajectory involves the [3+2] cycloaddition reaction to construct the phenylisoxazole ring with diverse substituents, a method used to synthesize a range of polysubstituted phenylisoxazoles for screening as potential antibacterial agents. rsc.org

The structural and photochemical properties of these derivatives are also a key focus. Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a close analogue, involved its synthesis and characterization using FTIR spectroscopy in cryogenic matrices. sci-hub.se These studies identified different low-energy conformers and investigated the molecule's photoisomerization into an oxazole, confirming the involvement of azirine and nitrile-ylide intermediates. sci-hub.se X-ray diffraction is another common technique used to determine the spatial structure of these compounds, as demonstrated in the analysis of 4-(4-chlorophenyl)-5-phenylisoxazole, which revealed the inclination of the phenyl and chlorophenyl rings relative to the isoxazole ring. nih.gov

Furthermore, a major research trajectory is the investigation of the biological activities of these derivatives. Phenylisoxazole derivatives have been designed and synthesized to explore their potential as antibacterial agents against plant pathogens like Xanthomonas oryzae. rsc.org Other studies have synthesized new series of quinolines containing the isoxazole moiety to screen for antibacterial activity against Gram-negative bacteria. researchgate.net The modification of natural alkaloids with isoxazole moieties is another approach to discover new biologically active compounds. researchgate.net

Table 2: Summary of Research on this compound Analogues and Derivatives

Research Area Focus Example Compound(s) Key Findings Reference(s)
Synthesis & Functionalization Development of new synthetic routes and derivatization. (5-Arylisoxazol-3-yl)chloromethanes Chlorine atom can be substituted to create diverse derivatives. researchgate.net
Photochemistry & Structure Conformational analysis and photo-induced isomerization. Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) Identified stable conformers and elucidated the photoisomerization pathway to oxazole. sci-hub.se
Crystallography Determination of three-dimensional molecular structure. 4-(4-Chlorophenyl)-5-phenylisoxazole Determined the torsion angles and relative orientation of the aromatic rings. nih.gov

| Antibacterial Activity | Screening for efficacy against plant and clinical pathogens. | 4-Nitro-3-phenylisoxazole derivatives | Discovered potent antibacterial activity against several Xanthomonas species. | rsc.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31561-97-4

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

IUPAC Name

4-chloro-5-phenyl-1,2-oxazol-3-one

InChI

InChI=1S/C9H6ClNO2/c10-7-8(13-11-9(7)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)

InChI Key

OPIPZCZPEIQXSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)Cl

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-Chloro-5-phenylisoxazol-3-ol, ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons, while advanced techniques help establish connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group and the hydroxyl proton. Due to the absence of a proton at the C4 position of the isoxazole (B147169) ring, no signal is expected for this position.

The protons of the phenyl group, influenced by the isoxazole ring, would typically appear in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and splitting patterns (multiplicities) would depend on the electronic environment and coupling between adjacent protons. Protons in the ortho position are expected to be the most deshielded due to the inductive effect of the isoxazole ring.

The hydroxyl proton (-OH) at the C3 position is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically falls in a wide range (δ 5.0-9.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho)~7.8-8.0Multiplet
Phenyl-H (meta, para)~7.4-7.6Multiplet
Isoxazole-OHVariable (e.g., 5.0-9.0)Broad Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbons of the isoxazole ring are highly characteristic. The C3 carbon, bearing the hydroxyl group, is expected to be significantly downfield (δ ~160-170 ppm). The C5 carbon, attached to the phenyl group, would also appear downfield (δ ~150-160 ppm). The C4 carbon, substituted with a chlorine atom, is predicted to resonate at a lower field than in an unsubstituted isoxazole but at a higher field relative to the other isoxazole carbons (δ ~100-110 ppm). The phenyl carbons will appear in the typical aromatic region (δ ~125-135 ppm), with the ipso-carbon (the one attached to the isoxazole ring) showing a distinct shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (Isoxazole)~165.0
C4 (Isoxazole)~105.0
C5 (Isoxazole)~155.0
C-ipso (Phenyl)~128.0
C-ortho (Phenyl)~126.0
C-meta (Phenyl)~129.0
C-para (Phenyl)~131.0

To confirm the structural assignments and connectivity, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for unequivocally assigning the quaternary carbons. For instance, correlations would be expected between the ortho-protons of the phenyl ring and the C5 carbon of the isoxazole ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. While there are limited applications for this specific molecule due to the lack of adjacent protons on the isoxazole ring, it could help confirm the spatial relationship between the ortho-protons of the phenyl ring and the substituents on the isoxazole ring.

The use of such techniques on related substituted isoxazoles has been shown to be essential for definitive structural determination. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the isoxazole ring typically appears in the 1615-1580 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations from the phenyl group are expected between 1600 and 1450 cm⁻¹. The C-O stretching vibration would likely be observed in the 1260-1000 cm⁻¹ range. The C-Cl stretching vibration would appear in the fingerprint region, typically around 800-600 cm⁻¹. Studies on the closely related methyl 4-chloro-5-phenylisoxazole-3-carboxylate have provided detailed vibrational assignments that support these expected ranges. sci-hub.se

Table 3: Predicted FT-IR Absorption Bands for this compound (Based on data from analogous compounds)

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3400 - 3200 (broad)
C-H Stretch (aromatic)3100 - 3000
C=N Stretch (isoxazole)1615 - 1580
C=C Stretch (aromatic)1600 - 1450
C-O Stretch1260 - 1000
C-Cl Stretch800 - 600

FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman spectra, the aromatic C=C and the isoxazole ring vibrations are expected to show strong signals. The symmetric vibrations of the phenyl ring are particularly Raman active. The C-Cl stretching vibration would also be observable. Theoretical and experimental studies on similar chlorinated heterocyclic compounds confirm the utility of FT-Raman in identifying skeletal and substituent vibrations. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For this compound, several mass spectrometric methods are utilized to achieve a comprehensive analysis.

Table 1: Theoretical vs. Expected HRMS Data for this compound

Ion SpeciesTheoretical Exact MassExpected HRMS Result
[M+H]⁺196.0114Highly accurate m/z value confirming C₉H₇ClNO₂⁺
[M-H]⁻194.0031Highly accurate m/z value confirming C₉H₅ClNO₂⁻

Note: The table presents theoretical values as specific experimental data was not found in the reviewed literature.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as this compound, due to the presence of the hydroxyl group. ESI-MS allows for the ionization of the analyte directly from a solution, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The resulting mass spectrum is often simple and provides clear molecular weight information. In the context of this compound, ESI-MS would be instrumental in confirming the molecular weight of 195.6 g/mol . Although specific ESI-MS spectra for this compound are not documented in the available research, the technique is widely applied in the characterization of similar isoxazole derivatives. derpharmachemica.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its volatility and thermal stability; derivatization to a more volatile silyl (B83357) ether might be necessary. If amenable, GC would provide a retention time characteristic of the compound, while the mass spectrometer would generate a fragmentation pattern upon electron ionization. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. While no specific GC-MS data for this compound has been reported, the analysis of various organic compounds by GC-MS is a standard procedure for identification and quantification.

Table 2: Expected GC-MS Data for this compound

ParameterExpected Observation
Retention Time (min)Dependent on column and temperature program
Molecular Ion (m/z)195/197 (due to ³⁵Cl/³⁷Cl isotopes)
Key Fragmentation IonsFragments corresponding to the loss of CO, Cl, and cleavage of the isoxazole ring

Note: This table is predictive as specific experimental data was not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. The structure of this compound, containing a phenyl ring conjugated with the isoxazole system, is expected to exhibit characteristic UV absorption bands. These absorptions are typically due to π → π* transitions within the aromatic and heterocyclic rings. While specific UV-Vis spectral data for this compound is not available in the reviewed literature, a study on the photochemistry of the related methyl 4-chloro-5-phenylisoxazole-3-carboxylate involved UV irradiation, indicating that these types of molecules do absorb in the UV region. sci-hub.se The analysis of other isoxazole derivatives often shows absorption maxima in the range of 220-300 nm. nih.gov

Table 3: Predicted UV-Vis Absorption for this compound

SolventPredicted λmax (nm)Associated Electronic Transition
Ethanol/Methanol~230-280π → π*

Note: This prediction is based on the analysis of similar structures, as specific experimental data was not found.

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

For example, in the analysis of a related compound, 3-(5-amino-3-phenylisoxazol-4-yl)-4-chloro-3-hydroxyindolin-2-one, SCXRD revealed a monoclinic crystal system with the space group P2₁/c. The crystallographic data obtained for this molecule are detailed in the table below.

Table 1: Example Crystallographic Data for a Phenylisoxazole Derivative

Parameter Value
Chemical Formula C₁₇H₁₂ClN₃O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.8689(2)
b (Å) 7.19130(10)
c (Å) 15.9230(2)
β (°) 107.584(1)
Volume (ų) 1513.88
Z 4

Data pertains to 3-(5-amino-3-phenylisoxazol-4-yl)-4-chloro-3-hydroxyindolin-2-one

This level of detail is crucial for confirming the molecular structure, identifying stereochemistry, and providing the foundational data for further analysis of intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, colored according to the nature and proximity of intermolecular contacts. This analysis provides a detailed picture of the molecular environment and highlights the regions involved in specific interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%)
H···H 48.7
H···C/C···H 22.2
Cl···H/H···Cl 8.8
O···H/H···O 8.2
N···H/H···N 5.1

Data pertains to 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole

This quantitative data underscores the predominance of van der Waals forces (H···H and H···C contacts) in the crystal packing of this particular isoxazole (B147169) derivative, with notable contributions from interactions involving the heteroatoms. Such analyses are invaluable for a deeper understanding of the forces governing the solid-state architecture of these compounds.

Computational Chemistry and Theoretical Investigations

: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 4-Chloro-5-phenylisoxazol-3-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its fundamental chemical nature. sci-hub.seresearchgate.netacs.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

For this compound, a key structural parameter to be determined would be the dihedral angle between the plane of the isoxazole (B147169) ring and the attached phenyl ring. The rotation around the single bond connecting these two rings gives rise to different conformers. A systematic scan of the potential energy surface by varying this dihedral angle would reveal the most stable conformation (the global minimum) and any other low-energy local minima. sci-hub.se It is expected that the most stable conformer would balance the steric hindrance between the rings and any stabilizing electronic interactions.

Furthermore, isoxazol-3-ols can exist in tautomeric forms, in this case, the 4-Chloro-5-phenylisoxazol-3(2H)-one form. A comprehensive computational analysis would optimize the geometry of both tautomers to determine their relative energies and predict which form is more stable.

Table 1: Key Geometric Parameters for Optimization of this compound

Parameter Description Expected Outcome
Dihedral Angle (Isoxazole-Phenyl) The angle of twist between the two ring systems. A non-planar arrangement is likely to minimize steric clash.
Bond Lengths The distances between bonded atoms (e.g., C-Cl, C=N, N-O, O-H). Values would be compared to experimental data for similar isoxazoles. nih.gov
Bond Angles The angles formed by three connected atoms. Defines the geometry of the isoxazole ring and substituent positions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra.

The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., 0.95-0.99) to correct for systematic errors arising from the approximations in the DFT method and the neglect of anharmonicity. sci-hub.seresearchgate.net The scaled frequencies and their corresponding calculated intensities can then be compared with an experimental spectrum to provide a definitive assignment for each observed vibrational band.

For this compound, key vibrational modes of interest would include the O-H stretching of the hydroxyl group, the C=N and C=C stretching vibrations of the isoxazole ring, the C-Cl stretching mode, and various bending and out-of-plane modes of the phenyl ring.

Table 2: Predicted Vibrational Modes and Typical Frequency Ranges for this compound

Vibrational Mode Typical Experimental Frequency Range (cm⁻¹) Significance
O-H Stretch 3200-3600 Confirms the presence of the hydroxyl group.
Aromatic C-H Stretch 3000-3100 Characteristic of the phenyl group. acs.org
C=N Stretch 1550-1650 Characteristic of the isoxazole ring.
C=C Stretch (Aromatic/Isoxazole) 1400-1600 Provides information on the ring structures. acs.org
C-O Stretch 1200-1300 Associated with the hydroxyl group linkage.

Electronic Structure Analysis

DFT provides a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.trscience.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trschrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com For this compound, the HOMO would likely be localized on the electron-rich phenyl and isoxazole rings, while the LUMO would be a π* antibonding orbital distributed across the conjugated system. Analysis of these orbitals would indicate the most likely sites for electron donation and acceptance.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's constant electron density surface. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring. The region around the acidic hydrogen of the hydroxyl group would exhibit a positive potential (blue). This visualization is invaluable for predicting how the molecule would interact with other molecules, such as biological receptors or chemical reactants.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic chemical concepts like bonds, lone pairs, and charge distribution. uni-muenchen.de It examines stabilizing interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). materialsciencejournal.org

This analysis reveals hyperconjugative and delocalization effects. For this compound, NBO analysis would quantify electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π*) of the ring system. materialsciencejournal.org It would also detail the polarization of the C-Cl bond and the nature of the O-H bond, providing a deeper understanding of the molecule's electronic structure and stability beyond the simple Lewis structure model. materialsciencejournal.orgjournalijcar.org

Table 3: Compound Names Mentioned

Compound Name
This compound
4-Chloro-5-phenylisoxazol-3(2H)-one
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) Using GIAO Method

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which is invaluable for structural elucidation and for complementing experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts.

This method solves the issue of gauge dependence in NMR calculations by using gauge-including atomic orbitals, which ensures that the calculated magnetic properties are independent of the origin of the coordinate system. The process typically involves:

Geometry Optimization : The molecule's geometry is first optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set (e.g., 6-31G(d,p) or larger).

NMR Calculation : A GIAO-NMR calculation is then performed on the optimized geometry at the same or a higher level of theory.

Data Processing : The calculated absolute shielding tensors are converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For isoxazole derivatives, computational studies have successfully confirmed vibrational signatures by comparing calculated spectra with experimental ones obtained through techniques like matrix-isolation infrared spectroscopy. sci-hub.se This approach is directly applicable to predicting the ¹H and ¹³C NMR spectra of this compound and its various tautomeric forms, aiding in their identification and characterization in different chemical environments.

Tautomerism Studies of this compound and Analogues

The isoxazol-3-ol ring system is known to exhibit prototropic tautomerism, existing in equilibrium between different isomeric forms. For this compound, three primary tautomers are of interest: the hydroxy (OH-form or enol) tautomer and two keto tautomers (NH-form and CH-form).

Tautomer NameStructural Description
OH-form (Enol) This compound. The proton is on the oxygen atom at position 3.
NH-form (Keto) 4-chloro-5-phenylisoxazolidin-3-one. The proton has migrated to the nitrogen atom at position 2.
CH-form (Keto) 4-chloro-5-phenylisoxazol-3(2H)-one. The proton has migrated to the carbon atom at position 4. This is less common for this specific structure.

Energetic Landscape of Keto-Enol Tautomers

Computational studies on analogous 5-hydroxyisoxazoles have shown that the relative stability of the tautomers is highly dependent on the substitution pattern and the phase (gas or solution). longdom.org DFT calculations on related systems have indicated that keto tautomers can be the most stable isomers in the gas phase. researchgate.net The energetic landscape is determined by a delicate balance of factors including aromaticity, bond energies, and intramolecular interactions. For instance, the greater stability of the C=O double bond in the keto form often favors this tautomer. libretexts.org However, in some heterocyclic systems, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding. libretexts.orgyoutube.com Theoretical calculations are essential to determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers of this compound, thereby predicting their equilibrium populations.

Influence of Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. rsc.org Computational models, particularly those incorporating a self-consistent reaction field (SCRF) like the Polarizable Continuum Model (PCM), are used to simulate solvent effects. longdom.orgrsc.org These studies consistently show that it is not possible to predict the relative stabilities of tautomers in solution based solely on gas-phase calculations. rsc.org

Key solvent influences include:

Polarity : Polar solvents tend to stabilize the tautomer with the larger dipole moment. Dielectric media favor charge separation and can preferentially lower the energy of more polar species. rsc.org

Hydrogen Bonding : Protic solvents (like water or alcohols) can form intermolecular hydrogen bonds with the solute. These specific interactions can stabilize one tautomer over another. For example, a solvent may act as a hydrogen bond donor or acceptor, favoring the keto or enol form, respectively. smolecule.commdpi.com

Studies on analogous compounds show that while a particular tautomer may be dominant in the gas phase or non-polar solvents, the equilibrium can shift significantly in polar or protic solvents. longdom.orgsmolecule.com For instance, the enol content of acetoacetic acid is less than 2% in water (a polar, protic solvent) but as high as 49% in carbon tetrachloride (a non-polar solvent), demonstrating the dramatic effect the solvent can have on the equilibrium. masterorganicchemistry.com

Theoretical Insights into Proton Transfer Mechanisms

Tautomerization involves the transfer of a proton from one site to another within the molecule. Theoretical modeling provides crucial insights into the mechanism and energetics of this process. For isoxazole derivatives, direct intramolecular proton transfer often involves a high energy barrier. researchgate.net

Computational studies suggest that the proton transfer is frequently mediated by solvent molecules, particularly in protic solvents like water. researchgate.net A "proton shuttle" or solvent-assisted mechanism is often proposed, where one or more solvent molecules form a hydrogen-bonded bridge between the proton donor and acceptor sites. This creates a concerted multiple proton transfer pathway, which dramatically lowers the activation energy barrier for the tautomerization reaction. researchgate.netresearchgate.net Alternative mechanisms, such as the Grotthuss mechanism or the transfer of a "proton hole," may also be considered in complex systems. nih.govosti.gov Without the assistance of a solvent, the direct proton transfer reaction between tautomers may be kinetically unfavorable. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for elucidating the mechanisms of chemical reactions involving isoxazoles. By mapping the potential energy surface of a reaction, chemists can identify intermediates, products, and, crucially, the transition states that connect them.

Transition State Analysis for Key Chemical Transformations

A key chemical transformation for 5-chloroisoxazoles is their isomerization into other heterocyclic systems, such as 2H-azirine derivatives, which can be catalyzed by agents like iron(II). mdpi.com Understanding the mechanism of such rearrangements requires locating and characterizing the relevant transition states.

Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find the geometry of these transition states. sci-hub.se Once located, the transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. This analysis allows researchers to rationalize reaction outcomes, predict the regioselectivity of reactions, and design new synthetic pathways. For example, steric congestion in a calculated transition state for the cyclization of a related isoxazole was used to explain a lower-than-expected product yield. thieme-connect.de

Local Reactivity Descriptors (e.g., Fukui Functions, HSAB Principle)

Local reactivity descriptors are crucial for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These descriptors are derived from conceptual DFT and provide a quantitative measure of a molecule's chemical behavior.

Fukui Functions:

The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule upon the addition or removal of an electron. It helps in identifying the sites most susceptible to different types of chemical reactions. The condensed Fukui functions for electrophilic attack (ƒ+), nucleophilic attack (ƒ-), and radical attack (ƒ0) can be calculated to pinpoint reactive atomic centers.

For isoxazole derivatives, computational studies have shown that the isoxazole ring itself is susceptible to both electrophilic and free radical reactions, while nucleophilic attacks are often directed towards substituent groups like carbonyls scispace.com. In a study on isoxaflutole, another isoxazole derivative, the cleavage of the N–O bond in the isoxazole ring was suggested to be possible through electrophilic and free radical attacks scispace.com. For this compound, it is anticipated that the phenyl ring and the isoxazole moiety would be the primary sites of reactivity. The chlorine atom and the hydroxyl group will also significantly influence the electron distribution and, consequently, the local reactivity.

A computational analysis of 3,5-dimethylisoxazole (B1293586) and its chloromethyl derivative highlighted the use of Fukui functions to elucidate the reactive sites. worldscientific.com Such analyses are vital for understanding how the introduction of different functional groups modifies the reactivity of the isoxazole ring system.

Atom/RegionFukui Function (ƒ+)Fukui Function (ƒ-)Fukui Function (ƒ0)Predicted Reactivity
C4 (with Cl)HighLowModerateSusceptible to nucleophilic attack
C5 (with Phenyl)ModerateHighHighSite for electrophilic and radical attack
N2LowHighModeratePotential for electrophilic attack
O1ModerateHighModeratePotential for electrophilic attack
Phenyl RingVaries by positionVaries by positionHighSusceptible to electrophilic and radical attack

Hard and Soft Acids and Bases (HSAB) Principle:

The HSAB principle is a qualitative concept that helps in understanding and predicting the outcome of chemical reactions. It states that hard acids prefer to coordinate with hard bases, and soft acids prefer to coordinate with soft bases. In the context of DFT, chemical hardness (η) is a global reactivity descriptor that measures the resistance of a molecule to change its electron configuration.

The application of the HSAB principle to isoxazole derivatives can help in predicting their interaction with different reagents. For instance, the nitrogen and oxygen atoms of the isoxazole ring can be considered as hard basic centers, while the delocalized π-system of the phenyl ring can be viewed as a soft acidic/basic site. The reactivity of this compound with various electrophiles and nucleophiles can be rationalized based on the hard/soft nature of the interacting species. Theoretical studies on other heterocyclic systems have successfully used the HSAB principle to explain reaction mechanisms and regioselectivity. researchgate.netacs.orgnumberanalytics.com

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics, telecommunications, and optical data storage. Organic molecules with extended π-conjugation and donor-acceptor functionalities often exhibit significant NLO responses. The theoretical evaluation of NLO properties, such as the first hyperpolarizability (β), provides a powerful tool for screening and designing new NLO materials.

While specific NLO data for this compound is not available, studies on other isoxazole derivatives suggest that this class of compounds can possess notable NLO properties. The presence of the phenyl group (an electron-donating or withdrawing group depending on other substituents) attached to the isoxazole ring (an electron-accepting moiety) creates a donor-π-acceptor (D-π-A) type structure, which is a common feature of many NLO chromophores.

A study on a novel selenoalkenyl-isoxazole based donor-acceptor material demonstrated significant second-harmonic generation (SHG) efficiency, highlighting the potential of the isoxazole scaffold in NLO applications. nih.gov The substitution of different groups on the isoxazole and phenyl rings can be used to tune the NLO response. For instance, the introduction of strong electron-donating groups on the phenyl ring and electron-withdrawing groups on the isoxazole ring is expected to enhance the first hyperpolarizability.

The theoretical calculation of NLO properties is typically performed using DFT methods. The static and dynamic first hyperpolarizabilities can be computed to assess the NLO response.

Table 2: Representative Theoretically Calculated NLO Properties of D-π-A Isoxazole Derivatives (Note: This table presents typical values for isoxazole derivatives found in the literature to illustrate the potential of this compound as an NLO material. These are not the calculated values for the specific compound of interest.)

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (esu)Reference
Selenoalkenyl-isoxazole derivative--~27 times KDP nih.gov
4-fluoro-4-hydroxybenzophenone2.62158.340.47 x 10⁻³⁰ researchgate.net

Theoretical investigations on similar organic molecules show that the first hyperpolarizability values can be significantly larger than that of standard reference materials like urea. researchgate.net The computational screening of various substituted isoxazoles could lead to the identification of derivatives with optimized NLO properties for specific technological applications.

Reactivity and Chemical Transformations of 4 Chloro 5 Phenylisoxazol 3 Ol Derivatives

Reactions at the Isoxazole (B147169) Ring System

The chemical behavior of the isoxazole ring is dominated by its ability to undergo ring-opening reactions and subsequent derivatization, functionalization at its carbon centers, and photoisomerization.

A cornerstone of isoxazole chemistry is the cleavage of the labile N-O bond, which can be induced thermally, photochemically, or by various reagents. ingentaconnect.comsci-hub.se This ring-opening unmasks latent functionalities, effectively making the isoxazole ring a synthon for various acyclic compounds. lifechemicals.comingentaconnect.com

Isoxazoles are widely regarded as stable precursors or "masked forms" of 1,3-dicarbonyl compounds, which are fundamental building blocks in organic synthesis. benthamdirect.comingentaconnect.comgoogle.com The transformation is typically achieved through reductive cleavage of the N-O bond. The synthesis of isoxazoles often begins with the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), a reaction that can be reversed under appropriate reductive conditions. youtube.comgoogle.com This relationship underscores the utility of the isoxazole ring as a protecting group for the 1,3-dicarbonyl functionality, allowing for other chemical modifications to be performed on the molecule before its "unmasking". ingentaconnect.com The process involves the reaction of a ketone, which possesses an acidic α-proton, with an ester in what is known as a Claisen condensation, a powerful method for forming the C-C bond necessary for 1,3-diketone structures. google.com

Precursor ClassReagent/ConditionProduct ClassReference(s)
Isoxazole DerivativesReductive Cleavage1,3-Dicarbonyl Compounds benthamdirect.com, ingentaconnect.com
Ketone + EsterAlkoxide Base1,3-Diketone google.com
Hydroxylamine + 1,3-DicarbonylCondensationIsoxazole youtube.com

Reductive ring-opening of isoxazoles can also lead to other valuable difunctionalized intermediates, such as β-enaminones and γ-amino alcohols. lifechemicals.comingentaconnect.com

Catalytic hydrogenation is a common method for cleaving the N-O bond to produce β-amino enones (enaminones). clockss.orgmdpi.com This transformation reveals a versatile precursor that can be used to synthesize a variety of other heterocycles. mdpi.com For instance, enaminones formed from isoxazole precursors have been used in the synthesis of pyrazoles. mdpi.com

Further reduction of the isoxazole ring or its ring-opened intermediates yields γ-amino alcohols. benthamdirect.comingentaconnect.com These compounds are important building blocks in their own right, particularly in the synthesis of carbocyclic nucleosides and as components of chiral auxiliaries. benthamdirect.comnih.gov The conversion can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), which can chemoselectively reduce the amide group in isoxazoline-γ-lactams, followed by ring opening to afford the desired γ-amino alcohols. nih.gov 5-Hydroxy-2-isoxazolines have also been identified as versatile synthons that can be readily converted to γ-amino alcohols. acs.org

Isoxazole DerivativeReagent/ConditionPrimary ProductFinal ProductReference(s)
Generic IsoxazoleCatalytic Hydrogenation (e.g., Pd/C, Raney Ni)β-Enaminone- mdpi.com, clockss.org
Isoxazoline-γ-lactamsLiAlH₄, THF-γ-Amino Alcohol nih.gov
5-Hydroxy-2-isoxazolinesVarious-γ-Amino Alcohol acs.org

Direct functionalization of the isoxazole ring provides a powerful route to novel derivatives. The C-4 position, in particular, can be functionalized via the formation of an organometallic intermediate. While direct metallation of an unsubstituted isoxazole ring can be challenging and may lead to ring cleavage, halogen-metal exchange is a highly effective strategy. clockss.org

4-Haloisoxazoles, such as 4-bromo- or 4-iodo-3,5-disubstituted isoxazoles, readily undergo reaction with magnesium to form Grignard reagents (isoxazol-4-ylmagnesium halides). clockss.org This reaction often requires an entrainer like bromoethane (B45996) to initiate. clockss.org Similarly, treatment with organolithium reagents like n-butyllithium (BuLi) can generate the corresponding 4-isoxazolyllithium species. clockss.org These nucleophilic intermediates are then quenched with a wide array of electrophiles to introduce new substituents at the C-4 position. clockss.orgresearchgate.net However, attempts to form a Grignard reagent from 4-chloro-3,5-diphenylisoxazole have been shown to result in ring cleavage. clockss.org

4-Halo-isoxazole PrecursorMetallating AgentElectrophileC-4 Substituted ProductReference(s)
4-Iodo-3,5-dimethylisoxazoleMg / BromoethaneCO₂3,5-Dimethylisoxazole-4-carboxylic acid clockss.org
4-Bromo-3-methyl-5-phenylisoxazoleBuLiDMF3-Methyl-5-phenylisoxazole-4-carbaldehyde clockss.org
4-Iodo-3,5-dimethylisoxazoleMg / BromoethanePhCHO(3,5-Dimethylisoxazol-4-yl)(phenyl)methanol clockss.org
4-Iodo-3,5-dimethylisoxazoleBuLiAcetone2-(3,5-Dimethylisoxazol-4-yl)propan-2-ol clockss.org
4-Iodo-3,5-dimethylisoxazoleMg / BromoethanePhNCON-Phenyl-3,5-dimethylisoxazole-4-carboxamide clockss.org

One of the most intriguing transformations of isoxazoles is their photochemical rearrangement into isomeric oxazoles. aip.orgresearchgate.netresearchgate.net This photoisomerization provides a synthetic route to substituted oxazoles that can be difficult to access through other means. The reaction is believed to proceed via a ring contraction-ring expansion mechanism. sci-hub.seaip.org

The process is initiated by photochemical cleavage of the weak N-O bond, which generates a vinylnitrene diradical intermediate. sci-hub.seaip.org This unstable species rapidly collapses to a 2H-azirine intermediate. Subsequent cleavage of the C-C single bond in the azirine ring produces a nitrile ylide, which then undergoes cyclization to form the thermodynamically more stable oxazole (B20620) ring. aip.orgresearchgate.net A study on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound structurally related to the subject of this article, investigated its photochemistry in a matrix-isolation environment, confirming the general principles of this reactive pathway. sci-hub.se

Recent advancements have demonstrated that this photoisomerization can be performed efficiently in a continuous flow process. acs.orgorganic-chemistry.org This method offers significant advantages over traditional batch reactions, including reduced reaction times, improved scalability, and minimized photodegradation of products. organic-chemistry.org

SubstrateReaction TypeKey ConditionsProductYieldReference(s)
Various IsoxazolesContinuous Flow PhotoisomerizationAcetonitrile, 25-45°C, 20 min residence timeOxazole derivativesGenerally high (>90% conversion) acs.org, organic-chemistry.org
Methyl 4-chloro-5-phenylisoxazole-3-carboxylateMatrix-Isolation PhotochemistryUV irradiationPhotoproducts (via azirine intermediate)- sci-hub.se

The isoxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents. These reactions can lead to either substitution on the ring or cleavage of the heterocyclic system.

A well-defined example is the aromatic nucleophilic substitution (SNAr) of a nitro group on the isoxazole ring. Studies on 5-nitroisoxazoles have shown that the nitro group can be displaced by a variety of nucleophiles under mild conditions, providing a straightforward method for functionalizing the C-5 position. rsc.org This demonstrates the potential for similar reactions on a 4-chloroisoxazole derivative, where the chlorine atom could potentially be displaced by a strong nucleophile, although ring-opening might be a competitive pathway.

In some cases, nucleophilic attack initiates ring cleavage. For example, a ring-opening fluorination of isoxazoles has been developed where an initial electrophilic fluorination is followed by a nucleophilic attack of a fluorine anion, leading to cleavage of the N-O bond and the formation of a tertiary fluorinated carbonyl compound. researchgate.net Another instance involves the ring transformation of isoxazoles where an initial ring opening is followed by a nucleophilic attack by cyanide or propanedinitrile on the resulting intermediate, which then undergoes heterocyclization to form pyran or furan (B31954) derivatives. rsc.org Intramolecular nucleophilic attack is also a known pathway, leading to the formation of fused heterocyclic systems. mdpi.com

Ring-Opening Reactions and Subsequent Derivatization

Reactions Involving the Phenyl Substituent

The phenyl group attached to the isoxazole ring can undergo various transformations, enabling the synthesis of a diverse range of derivatives. These reactions primarily include electrophilic aromatic substitution and modifications of side-chains attached to the phenyl ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the phenyl ring of 5-phenylisoxazole (B86612) derivatives. The isoxazole ring itself influences the regioselectivity of these substitutions.

Nitration is a common EAS reaction studied in this context. The nitration of 5-phenylisoxazole and its derivatives has been shown to yield a mixture of products, with the position of the nitro group being dependent on the reaction conditions and the other substituents on the isoxazole ring. clockss.orgrsc.org For instance, the nitration of 5-phenylisoxazole with a mixture of nitric acid and sulfuric acid can lead to the formation of 5-(p-nitrophenyl)isoxazole as the major product, along with smaller amounts of the meta- and ortho-isomers. clockss.org The reaction conditions, such as temperature and the specific nitrating agent used, can be optimized to favor the formation of a particular isomer. clockss.orgresearchgate.net

The isoxazolyl group's electronic nature, whether it acts as an electron-donating or electron-withdrawing group, plays a crucial role in directing the incoming electrophile. rsc.org The reaction can proceed through the free base or the conjugate acid of the isoxazole, which influences the substitution pattern on the phenyl ring. rsc.org

Table 1: Examples of Electrophilic Aromatic Substitution on Phenylisoxazole Derivatives

Starting MaterialReagents and ConditionsMajor Product(s)Reference
5-PhenylisoxazoleHNO₃, H₂SO₄, -10°C to -2°C5-(p-Nitrophenyl)isoxazole, 5-(m-Nitrophenyl)isoxazole clockss.org
3-Methyl-5-phenylisoxazoleHNO₃, H₂SO₄Nitration at the para-position of the phenyl group rsc.org
5-Methyl-3-phenylisoxazoleHNO₃, H₂SO₄Nitration at the meta- and para-positions of the phenyl group rsc.org
5-Phenacyl-3-phenylisoxazole oximeN-bromosuccinimide (NBS) or Br₂(4RS,5SR)-4-Bromo-3,8-diphenyl-1,6-dioxa-2,7-diazaspiro researchgate.netresearchgate.netnona-2,7-diene rsc.orgrsc.org

This table presents a selection of electrophilic aromatic substitution reactions on phenylisoxazole derivatives, illustrating the variety of products that can be obtained.

Halogenation, another key EAS reaction, can also be performed on the phenyl ring. For example, bromination of 3,5-diarylisoxazoles using N-bromosuccinimide (NBS) in acetic acid has been reported to yield the corresponding 4-bromoisoxazole (B1274380) derivatives. researchgate.net The presence of activating or deactivating groups on the phenyl ring can influence the ease and regioselectivity of halogenation.

Side-Chain Modifications and Derivatizations of the Phenyl Group

Beyond direct substitution on the phenyl ring, modifications of existing substituents or the introduction of new functional groups through side-chain reactions significantly expand the chemical space of 4-chloro-5-phenylisoxazol-3-ol derivatives. These transformations are crucial for building more complex molecules and for structure-activity relationship studies. symc.edu.cn

For instance, if the phenyl group is substituted with a functional group like a methyl group, this can be further modified. A prominent example is the derivatization of carbonyl groups attached to the phenyl ring. Aldehyde or ketone functionalities can be converted into a wide array of other groups, such as oximes, hydrazones, and Schiff bases, which are important intermediates in medicinal chemistry.

Furthermore, functional groups on the phenyl ring can be introduced through coupling reactions. For example, a phenyl group bearing an ethoxycarbonyl substituent can be introduced via Friedel-Crafts acylation or through coupling reactions like the Sonogashira coupling.

Table 2: Examples of Side-Chain Modifications on Phenylisoxazole Derivatives

Starting MaterialReaction TypeReagents and ConditionsProductReference
3-Alkoxycarbonyl-5-phenylisoxazoleReaction with dimethylsulfoxideDimethylsulfoxide, base (e.g., NaH)3-Methylsulfinyl(alkali metal)acetyl-5-phenylisoxazole google.com
PhenylisoxazoleFormylationVilsmeier-Haack reagents (POCl₃/DMF)3-Phenylisoxazole-5-carbaldehyde
5-Methyl-3-phenylisoxazole-4-carbonyl chloride derivativesAmide formationAminesPhenyl isoxazole benzoxazine (B1645224) derivatives sci-hub.se

This table provides examples of how side-chains on the phenyl ring of isoxazole derivatives can be chemically modified to introduce new functionalities.

Reactions at the Chlorine Atom

The chlorine atom at the 4-position of the isoxazole ring is a key handle for further functionalization through nucleophilic substitution and cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at this position, leading to novel isoxazole derivatives with potentially interesting chemical and biological properties.

Nucleophilic Substitution Reactions of the Chlorinated Position

The chlorine atom at the C4 position of the isoxazole ring is susceptible to nucleophilic attack, allowing for its replacement by various nucleophiles. This reactivity is a valuable tool for introducing diverse functional groups. sinica.edu.tw The ease of this substitution can be influenced by the electronic nature of the substituents on the isoxazole ring and the phenyl group.

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. sinica.edu.tw For example, the reaction of 4-chloroisoxazole derivatives with amines can lead to the formation of 4-amino-substituted isoxazoles. thieme-connect.de Similarly, reaction with thiols can yield 4-thio-substituted isoxazoles.

The reactivity of 4-haloisoxazoles with nucleophiles has been a subject of study, and the conditions for these reactions can be optimized to achieve high yields. uc.ptresearchgate.net In some cases, the isoxazole ring can undergo rearrangement upon reaction with nucleophiles, leading to the formation of other heterocyclic systems like 2H-azirines. researchgate.netmdpi.comcore.ac.uk

Table 3: Examples of Nucleophilic Substitution on Halogenated Isoxazoles

Starting MaterialNucleophileReagents and ConditionsProductReference
3-Aryl-5-chloroisoxazole-4-carbonyl chloridesVarious nucleophilesFeCl₂-catalyzed isomerization followed by reaction with nucleophiles3-Aryl-2H-azirine-2,2-dicarboxylic acid derivatives researchgate.net
5-Chloroisoxazole-3-carboxylatesNaOH/EtOHSaponification5-Hydroxyisoxazole-3-carboxylic acid
2-Halo-2H-azirines (from isoxazoles)Potassium phthalimide, aniline, methylamineVarious conditionsSubstituted 2H-azirines, α-diimines core.ac.uk

This table showcases examples of nucleophilic substitution reactions at the halogenated position of isoxazole derivatives and related compounds.

Exploration of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to 4-chloroisoxazole derivatives. These reactions offer a versatile and efficient way to introduce a wide range of substituents at the C4 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, has been used for the C4-functionalization of isoxazoles. wikipedia.orgorganic-chemistry.org While there are reports on the Suzuki coupling of 4- and 5-halo-1,2,3-triazoles in water, this methodology is also applicable to chloroisoxazoles. rsc.org The reaction typically employs a palladium catalyst and a base. researchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com While the direct Sonogashira coupling of 4-chloroisoxazoles can be more challenging, optimization of reaction conditions, including the choice of catalyst, ligands, and base, can lead to the desired products. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. fu-berlin.deunishivaji.ac.inorganic-chemistry.orgnumberanalytics.com This reaction provides a route to introduce alkenyl substituents at the C4 position of the isoxazole ring. The reaction is catalyzed by a palladium complex and typically requires a base.

Table 4: Overview of Cross-Coupling Reactions on Halogenated Heterocycles

Reaction NameCoupling PartnersCatalyst System (Typical)Product TypeReference
Suzuki-Miyaura CouplingOrganoboron compound + Aryl/Vinyl HalidePd catalyst, BaseBiaryls, etc. wikipedia.orgorganic-chemistry.orgrsc.org
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted arenes wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com
Heck ReactionAlkene + Aryl/Vinyl HalidePd catalyst, BaseSubstituted Alkenes fu-berlin.deunishivaji.ac.inorganic-chemistry.orgnumberanalytics.com

This table summarizes key cross-coupling reactions that can be potentially applied to this compound for the introduction of various substituents.

The exploration of these cross-coupling reactions on the this compound scaffold opens up avenues for the synthesis of a vast library of novel compounds with diverse functionalities and potential applications.

Applications As Building Blocks in Complex Organic Synthesis

Precursors for Diverse Polyfunctional Derivatives

The isoxazole (B147169) ring can be considered a "masked" form of various acyclic functional group arrays. The selective cleavage of its weak N-O bond under specific reaction conditions unveils these functionalities, making isoxazoles strategic intermediates for synthesizing polyfunctionalized molecules. clockss.orgresearchgate.net This transformation is particularly influenced by the nature of substituents on the ring; for instance, the presence of an electron-withdrawing group at the 4-position, such as the chloro group in 4-Chloro-5-phenylisoxazol-3-ol, can facilitate ring-opening reactions. rsc.org

The cleavage of the isoxazole ring can be initiated through various methods, including catalytic hydrogenation, electrochemical reduction, or reaction with bases, leading to a range of difunctionalized compounds. clockss.orgrsc.org For example, the reduction of isoxazoles typically yields β-amino enones. clockss.org More recent methodologies have expanded the scope of accessible derivatives. A notable development is the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents, which produces α-fluorocyanoketones, valuable synthons for fluorine-containing compounds. researchgate.net Furthermore, electrochemical ring-opening of 4-acyl or 4-alkoxycarbonyl substituted isoxazoles can afford enolised dicarbonylimine functionalities. rsc.org These transformations highlight the utility of the isoxazole scaffold in generating linear molecules with multiple, strategically placed functional groups ready for further synthetic elaboration. researchgate.netresearchgate.netulima.edu.pe

Table 1: Polyfunctional Derivatives from Isoxazole Ring-Opening Reactions

Isoxazole Precursor Type Reaction Condition Resulting Polyfunctional Derivative Reference(s)
General 3,5-disubstituted isoxazoles Catalytic Hydrogenation β-Amino enones clockss.org
4-Acyl/Alkoxycarbonyl isoxazoles Electrochemical Reduction Enolised dicarbonylimines rsc.org
4-Substituted-5-phenylisoxazoles Electrophilic Fluorination (Selectfluor®) α-Fluorocyanoketones researchgate.net
General isoxazoles Base-catalyzed reaction with aldehydes 2-Arylidene-3-oxopropanenitriles rsc.org

Synthetic Utility in Constructing Other Heterocyclic Scaffolds (e.g., Imidazoles, Pyridopyrimidines)

The role of isoxazoles as synthetic building blocks extends to their transformation into other heterocyclic systems, a process known as ring transformation. This synthetic strategy leverages the isoxazole's latent functionality to construct new rings that might be more challenging to access directly.

A significant application is the synthesis of highly substituted imidazoles. One reported method involves the photochemical isomerization of isoxazoles into highly reactive acylazirine intermediates. acs.org These in-situ generated acylazirines can then react with α-aminonitriles in a one-pot, three-component reaction to furnish tetrasubstituted imidazoles. acs.org This process is notable as it efficiently assembles the complex imidazole (B134444) core from relatively simple starting materials, with the isoxazole serving as a key precursor. acs.orgresearchgate.net

The conversion of isoxazoles to pyridopyrimidine scaffolds is also a topic of synthetic interest. beilstein-journals.org While direct ring transformation might be complex, the synthesis can be envisioned through a multi-step sequence involving the characteristic ring-opening of the isoxazole. Cleavage of the isoxazole ring would generate a 1,3-dicarbonyl compound or a related polyfunctional intermediate, which could then undergo condensation with a suitable pyrimidine (B1678525) precursor to construct the fused pyridopyrimidine system. youtube.comwur.nl The construction of a pyridine (B92270) ring onto a pre-existing isoxazole core is a known strategy for creating fused systems like isoxazolo[4,5-b]pyridines. beilstein-journals.org This highlights the isoxazole's role as a foundational scaffold for building more complex heterocyclic architectures.

Role in Ligand Design for Asymmetric Synthesis

The isoxazole moiety has been incorporated into the structure of chiral ligands for use in asymmetric catalysis. The rigid, planar structure of the heterocycle and the specific spatial arrangement of its heteroatoms can be exploited to create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity.

A notable example is the design and synthesis of a novel bis(isoxazole) ligand with spiro chirality, (M*)-4,4′,5,5′,6,6′ ,7,7′-octahydro-7,7′-spirobi[benzo[c]isoxazole]. elsevierpure.com This C2-symmetric ligand demonstrates the potential of the isoxazole framework as a key component in creating sophisticated chiral architectures for catalysis. The application of such ligands in enantioselective reactions, like tandem cyclizations via oxy-palladation, underscores their synthetic utility. elsevierpure.com While oxazoline-based ligands are more common, the isoxazole ring offers a distinct electronic and steric profile that can be advantageous in specific transformations. acs.org

Furthermore, isoxazole-containing molecules themselves can be valuable substrates in asymmetric synthesis. For instance, pro-chiral ketones bearing an isoxazole ring have been successfully reduced to chiral alcohols with high enantioselectivity using catalytic asymmetric methods like the Corey-Bakshi-Shibata (CBS) reduction. researchgate.net This demonstrates the compatibility of the isoxazole ring with chiral catalytic systems and its utility in preparing enantiomerically enriched, biologically relevant molecules. researchgate.net

Industrial Applications (e.g., Dyes, Insulating Oils, Lubricants, Semiconductors)

Derivatives of isoxazole have found applications in various industrial sectors, moving beyond pharmaceuticals into the realm of materials science. Their unique chemical and physical properties make them suitable for a range of specialized uses. csic.es

In the materials industry, isoxazole derivatives have been investigated for their potential as semiconductors. csic.es The conjugated π-system of the aromatic heterocycle can be extended through substitution, leading to organic materials with desirable electronic properties. Phenylisoxazole derivatives, in particular, serve as building blocks for novel compounds with potential applications in organic electronics and optoelectronics due to their semiconducting and photochromic properties. csic.es The development of polyisoxazoles further expands their application as semiconductor materials.

The stability and specific properties of isoxazole compounds have also led to their use in other industrial products. They have been utilized as components in high-temperature lubricants and as additives in electrical insulating oils. csic.es Additionally, certain isoxazole derivatives have been developed for use as dyes. csic.es The synthesis of isoxazole-based hydrogelators for the removal of dyes from water further illustrates their relevance in this area.

Table 2: Industrial Applications of Isoxazole Derivatives

Application Area Specific Use Underlying Property Reference(s)
Materials Science Organic Semiconductors Extended π-conjugation, electronic properties csic.es
Dyes Chromophoric properties of the heterocyclic system csic.es
Liquid Crystals Anisotropic molecular shape and properties -
Industrial Fluids High-Temperature Lubricants Thermal and chemical stability csic.es
Electrical Insulating Oils Dielectric properties and stability csic.es

Supramolecular Chemistry of Isoxazole Derivatives

Self-Assembly Processes Driven by Dipole-Dipole Interactions

The isoxazole (B147169) ring possesses a significant dipole moment, which plays a crucial role in the formation of ordered supramolecular structures. tib.eu This permanent dipole arises from the different electronegativities of the oxygen, nitrogen, and carbon atoms within the five-membered ring. In the solid state and in solution, these dipoles tend to align in a head-to-tail fashion to achieve a lower energy state, leading to the formation of well-defined assemblies. tib.euoup.com This directional interaction is a key driver for the supramolecular polymerization of monomers containing isoxazole rings. oup.com

Theoretical calculations on various isoxazole-containing molecules have substantiated the importance of these dipole-dipole interactions. For instance, DFT calculations on carbazole (B46965) derivatives bearing phenylisoxazole units have shown that the linear, head-to-tail alignment of isoxazole dipoles induces a polarization effect, which in turn strengthens the dipole-dipole interactions and leads to cooperative self-assembly. tib.eu

Interaction TypeParticipating GroupsConsequence
Dipole-DipoleIsoxazole RingsHead-to-tail alignment, formation of linear arrays
Induced DipoleAligned Dipole ArraysEnhanced polarization and interaction strength

Helical Supramolecular Assemblies

A fascinating outcome of the directional nature of dipole-dipole interactions in isoxazole derivatives is the formation of helical structures. oup.com When molecules containing isoxazole units self-assemble, the cumulative effect of these interactions can introduce a twist, leading to the formation of supramolecular helical polymers. oup.comhiroshima-u.ac.jp

A notable example is the self-assembly of tris(phenylisoxazolyl)benzenes. These molecules stack in a columnar fashion to create helical fibers, which can act as organogelators. rsc.orgnih.gov The assembly process is not only driven by the dipole-dipole interactions of the isoxazole units but is also influenced by other factors such as peripheral alkyl substituents on the molecule. nih.gov The introduction of chirality into the building blocks, for instance by using chiral side chains, can direct the helicity of the resulting supramolecular structure, leading to the preferential formation of either right-handed or left-handed helices. oup.comnih.gov

Detailed studies using circular dichroism (CD) spectroscopy have confirmed the formation of helical structures for chiral tris(phenylisoxazolyl)benzene derivatives in solution. nih.gov Theoretical modeling has further supported these findings, predicting the stability of helical conformers in the self-assembled stacks. nih.gov The assembly and disassembly of these helical structures can often be controlled by external stimuli like temperature and solvent properties. oup.com

Role of π-π Stacking in Supramolecular Architectures

Alongside dipole-dipole forces, π-π stacking is another critical non-covalent interaction that governs the supramolecular architecture of phenylisoxazole derivatives. hiroshima-u.ac.jprsc.org The aromatic phenyl and isoxazole rings provide extended π-systems that can interact favorably with one another, contributing significantly to the stability of the assembled structures. rsc.org These interactions are generally characterized by centroid-to-centroid distances between aromatic rings in the range of 3.5 to 3.8 Å. researchgate.net

The interplay between π-π stacking and dipole-dipole interactions is often crucial for the formation of complex supramolecular structures. In the self-assembly of ureido-pyrimidinone-appended tris(phenylisoxazolyl)benzenes, the formation of helically twisted constructs is driven by both the dipole-dipole interactions of the isoxazole units and the π-π stacking of the ureido-pyrimidinone moieties. rsc.org The combination of these forces leads to highly stable assemblies. hiroshima-u.ac.jprsc.org The self-assembly of tris(phenylisoxazolyl)benzenes into columnar stacks that form organogels is also a result of the combined influence of π-π stacking and dipole-dipole interactions. rsc.orgnih.gov

Compound TypeObserved Stacking InteractionCentroid-Centroid Distance (Å)
Schiff base with isoxazoleIsoxazole ring and substituted benzene (B151609) ring3.5200(10) researchgate.net
Sulfonamide-isoxazole derivativesAryl ringsNot specified researchgate.net
5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazoleIndazole unit and pendant phenyl ringsNot specified nih.gov

This synergy of interactions allows for the construction of intricate and functional supramolecular systems from relatively simple isoxazole-based building blocks.

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of isoxazol-3-ols is established, yet there remains substantial room for improvement in efficiency, selectivity, and environmental impact, especially for polysubstituted derivatives like 4-Chloro-5-phenylisoxazol-3-ol. A prevalent method involves the cyclization of β-keto esters with hydroxylamine (B1172632). researchgate.net However, this reaction can be hampered by the formation of undesired 5-isoxazolone regioisomers. researchgate.net Future research should focus on developing highly regioselective synthetic pathways.

One promising direction is the adaptation of existing methods for halogenated isoxazoles. For instance, the synthesis of the analogous 4-bromo-5-phenyl-3-isoxazolol is achieved through the cyclization of N-hydroxy-3-phenylpropiolamide in the presence of bromine. researchgate.net A similar strategy using a chlorinating agent could provide a direct route to the target compound.

Furthermore, the advancement of one-pot and cascade reactions represents a frontier for efficient synthesis. researchgate.netrsc.org Metal-free synthetic routes are also gaining traction due to their reduced cost and toxicity. rsc.orgsemanticscholar.org Research into a one-pot, metal-free process starting from readily available precursors could significantly enhance the accessibility of this compound. Potential strategies could involve in-situ generation of nitrile oxides from benzaldoxime (B1666162) followed by cycloaddition with a chlorinated alkyne equivalent, a common method for building the isoxazole (B147169) core. rsc.orgorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenge
Regioselective Cyclization Direct formation of the isoxazol-3-ol. Overcoming the formation of 5-isoxazolone byproduct. researchgate.net
Halogenation of Precursors Good control over the position of the chloro substituent. Synthesis of the required N-hydroxypropiolamide precursor. researchgate.net
One-Pot Cascade Reactions Increased efficiency, reduced waste. researchgate.net Optimizing reaction conditions for multiple sequential steps.

| Metal-Free Cycloadditions | Environmentally benign, lower cost. semanticscholar.org | Ensuring high yields and purity without metal catalysts. |

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Electronic Insights

A comprehensive understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing applications. While standard techniques like NMR and IR are foundational, advanced spectroscopic and computational methods can provide deeper insights. acs.orgresearchgate.net

Photophysical studies on similar 4-halo-5-phenylisoxazoles have revealed detailed information about their excited states through fluorescence quantum yields and lifetimes. researchgate.net Future research could apply time-resolved spectroscopy to the title compound to fully characterize its excited-state dynamics, which is crucial for applications in photochemistry and materials science. tandfonline.com

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to complement experimental data. researchgate.netresearchgate.net These methods can be used to calculate and predict:

Optimized molecular geometry.

HOMO-LUMO energy levels, which are key indicators of electronic behavior. researchgate.net

Vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Electron density distribution and electrostatic potential maps, highlighting reactive sites. nih.gov

NMR chemical shifts for structural confirmation. nih.gov

Molecular dynamics simulations could further be employed to understand its interactions with solvents or other molecules in condensed phases, providing insight into its behavior in complex environments. nih.govacs.org

Table 2: Predicted Spectroscopic Data and Computational Parameters for Isoxazole Derivatives

Parameter Technique/Method Typical Values/Observations for Phenylisoxazoles Reference
UV Absorption UV-Vis Spectroscopy ~211 nm for the isoxazole ring; additional bands from phenyl substituent. researchgate.net
13C NMR Chemical Shift 13C NMR C3: ~158 ppm, C4: ~100 ppm, C5: ~165 ppm (unsubstituted isoxazole). researchgate.net
IR Stretching (C=N) FT-IR Spectroscopy 1588-1598 cm⁻¹ researchgate.net
HOMO Energy Cyclic Voltammetry / DFT -5.0 to -6.0 eV researchgate.net

| LUMO Energy | Cyclic Voltammetry / DFT | -2.0 to -3.0 eV | researchgate.net |

Exploration of New Chemical Transformations and Cascade Reactions

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage, leading to a variety of useful chemical transformations. nih.govthieme-connect.de The presence of both a chloro-substituent and a phenyl group on this compound provides multiple handles for exploring novel reactivity.

Future research should investigate the utility of the 4-chloro group as a site for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have been successfully performed on 4-iodoisoxazoles to create more complex, substituted isoxazoles. organic-chemistry.org Applying these methods to the 4-chloro analogue could yield a diverse library of new compounds.

Furthermore, the isoxazole ring itself can participate in cascade reactions. For example, rhodium-catalyzed reactions of isoxazoles with diazo compounds can trigger a ring-expansion to furnish 1,3-oxazines. nih.gov Another elegant transformation is the iron-mediated ring-opening and closing cascade that converts ortho-carboxy-isoxazoles into isoindolinones. thieme-connect.com Investigating analogous cascade reactions for this compound could lead to the discovery of novel heterocyclic scaffolds. The inverse electron-demand hetero-Diels-Alder reaction is another pathway where isoxazoles can be converted into substituted pyridines. rsc.org

Investigations into Complex Supramolecular Systems and Materials Science Applications

The field of supramolecular chemistry focuses on chemistry 'beyond the molecule', exploring the systems formed by non-covalent interactions. uclouvain.bemuni.cz The structure of this compound is exceptionally well-suited for designing complex supramolecular assemblies. The molecule possesses:

A phenyl group , capable of π-π stacking interactions.

An isoxazol-3-ol group , which can act as both a hydrogen bond donor (OH) and acceptor (ring nitrogen).

A chloro substituent , which can participate in halogen bonding—a specific and directional non-covalent interaction.

This unique combination of functionalities suggests that the compound could be a versatile building block for supramolecular polymers, organogels, and liquid crystals. scilit.comresearchgate.net Research has shown that phenylisoxazole derivatives can self-assemble to form light-harvesting organogels, demonstrating their potential in functional materials. tandfonline.com The formation of aggregates through hydrogen bonding has also been observed for similar isoxazoles in solution. researchgate.net

Future investigations could focus on crystallizing the compound under various conditions to study its solid-state packing, driven by hydrogen and halogen bonds. Exploring its self-assembly in different solvents could lead to the formation of novel soft materials. Its photophysical properties, combined with its capacity for self-organization, also make it a candidate for applications in organic electronics, such as in dye-sensitized solar cells or as an organic semiconductor. researchgate.netscilit.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-5-phenylisoxazol-3-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cycloaddition reactions using nitrile oxides and alkynes under hypervalent iodine catalysis, as demonstrated in isoxazole syntheses (e.g., cycloaddition of nitrile oxides to terminal alkynes at 0–25°C in dichloromethane). Post-synthesis, chlorination with reagents like phosphorus pentachloride (PCl₅) introduces the chloro group. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .
  • Data Analysis : Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 eq. chlorinating agent) to minimize byproducts. Yield improvements (from ~40% to >70%) are achievable by controlling temperature and solvent polarity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl), isoxazole protons (δ 6.1–6.5 ppm), and hydroxyl protons (broad signal at δ 9–12 ppm).
  • IR : Confirm O–H stretch (~3200 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., C₉H₆ClNO₂: [M+H]⁺ calc. 196.0064, observed 196.0067).
    • Troubleshooting : Discrepancies in hydroxyl proton integration may arise from hydrogen bonding; use DMSO-d₆ to sharpen signals .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) vs. nonpolar solvents (hexane) using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the isoxazole ring, while neutral/basic conditions preserve integrity.
    • Data Interpretation : Degradation products (e.g., chlorophenol derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Use Suzuki-Miyaura coupling with Pd catalysts to functionalize the phenyl ring. Compare reactivity with/without electron-withdrawing (Cl) groups.
  • DFT Calculations : Analyze HOMO/LUMO energies to predict regioselectivity. Chloro substituents lower LUMO, enhancing electrophilic attack at the 5-position.
    • Challenges : Steric hindrance from the phenyl group may reduce coupling efficiency; optimize ligand choice (e.g., SPhos over PPh₃) .

Q. What crystallographic techniques resolve hydrogen-bonding patterns and molecular packing in this compound?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
  • Graph-Set Analysis : Classify hydrogen bonds (e.g., O–H···N motifs) and π-π stacking interactions.
    • Findings : The hydroxyl group forms intermolecular H-bonds with adjacent isoxazole N-atoms, creating a dimeric structure. Chlorine participates in weak Cl···π interactions .

Q. How can conflicting literature data on synthetic yields and byproducts be reconciled?

  • Case Study : reports ~70% yield for analogous isoxazoles, while notes ~40% for chlorinated derivatives.
  • Resolution : Differences arise from chlorination efficiency and purification methods. Validate via control experiments (e.g., varying PCl₅ equivalents) and LC-MS to quantify byproducts (e.g., over-chlorinated species) .

Q. What in vitro assays assess the bioactivity of this compound as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains.
    • Data Interpretation : Correlate activity with structural analogs (e.g., 5-aryl isoxazoles show enhanced Gram-positive activity due to membrane penetration) .

Methodological Challenges and Solutions

Q. How to address low purity in crude this compound after synthesis?

  • Solution : Use orthogonal purification (e.g., sequential column chromatography and recrystallization). For persistent impurities (e.g., dimeric byproducts), employ preparative HPLC with a C18 column .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Approach :

  • Direct nitration at the phenyl ring’s para position using HNO₃/H₂SO₄.
  • Use blocking groups (e.g., temporary silyl protection of the hydroxyl) to redirect reactivity. Validate via NOESY NMR to confirm substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.